3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione
Description
3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda⁶-thiolane-1,1-dione is a heterocyclic compound featuring a pyrimidine ring linked to a thiolane-1,1-dione core via a hydroxymethyl group at the pyrimidine’s 4-position.
Properties
IUPAC Name |
[2-(1,1-dioxothiolan-3-yl)pyrimidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXHNWKGAANNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NC=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548085-79-5 | |
| Record name | 3-[4-(hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Formation of the Thiolane Ring: The thiolane ring can be formed through a cyclization reaction involving a suitable thiol and an alkene.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the thiolane ring to introduce the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the sulfone group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility: The thiolane-1,1-dione core accommodates diverse substituents (e.g., piperazine, phenylamino), enabling tailored electronic and steric properties for specific applications .
- Bioactivity Potential: Pyrimidine-thiolane hybrids may exhibit enhanced pharmacokinetic profiles due to the pyrimidine’s role in nucleic acid mimicry and the sulfonyl groups’ metabolic stability.
- Safety Considerations : Thiolane-1,1-dione derivatives universally require careful handling, as evidenced by safety protocols for analogs .
Biological Activity
3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione is a compound characterized by its unique structural features, including a pyrimidine ring and a thiolane moiety. Its molecular formula is with a molecular weight of 228.27 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 228.27 g/mol
- CAS Number : 1548085-79-5
- Minimum Purity : 95%
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antioxidant properties, cytotoxic effects against cancer cell lines, and potential as a therapeutic agent.
Antioxidant Activity
Research indicates that compounds with thiolane structures often exhibit antioxidant properties. The antioxidant activity of this compound can be attributed to the presence of the thiolane ring which may scavenge free radicals and reduce oxidative stress. While specific quantitative data for this compound is limited, similar derivatives have shown promising results in antioxidant assays.
Cytotoxicity Studies
A notable study investigated the cytotoxic effects of various thioether derivatives, including those similar to this compound. The results demonstrated that certain derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A549). The IC₅₀ values for some related compounds were reported as follows:
| Compound | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
These findings suggest that modifications to the thiolane structure can enhance cytotoxic effects and may lead to the development of new anticancer agents.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation. Molecular docking studies could provide insights into its binding affinities with target proteins associated with cancer progression.
Case Studies and Research Findings
Recent literature has highlighted several studies focusing on similar compounds and their biological activities:
-
Study on Thioether Derivatives :
- Researchers synthesized a series of thioether derivatives and assessed their antioxidant and anticancer activities.
- Results showed moderate antioxidant activity compared to standard antioxidants like BHA (butylated hydroxyanisole).
- The most effective derivative demonstrated significant cytotoxicity against A549 cells, indicating potential for further development as an anticancer drug .
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1λ⁶-thiolane-1,1-dione, and what are the critical reaction parameters?
- Answer : The compound can be synthesized via a multi-step approach:
Pyrimidine Core Construction : Use a Biginelli-like reaction (one-pot cyclocondensation) to assemble the hydroxymethylpyrimidine moiety, leveraging urea/thiourea derivatives and β-keto esters under acidic conditions .
Thiolane Ring Formation : Introduce the 1λ⁶-thiolane-1,1-dione group via sulfonation of a thiolane precursor (e.g., 3-bromomethyl-1λ⁶-thietane-1,1-dione) under controlled alkaline conditions to avoid over-oxidation .
- Key Parameters :
- Temperature (70–90°C for cyclocondensation; 0–25°C for sulfonation).
- Solvent choice (e.g., DMF for polar aprotic conditions in pyrimidine synthesis; THF/H₂O for sulfonation).
- Yield optimization: ~50–60% for multi-step processes .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?
- Answer :
- NMR : Use H and C NMR to confirm the hydroxymethyl group (-CH₂OH) at C4 of the pyrimidine ring (δ ~4.2–4.5 ppm for CH₂; δ ~65–70 ppm for C-OH) and the sulfone group (δ ~120–125 ppm for SO₂) .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to C₉H₁₁N₂O₃S (calculated: 227.04 g/mol).
- HPLC : Reverse-phase C18 columns with a water/acetonitrile gradient (e.g., 10–90% over 20 min) can assess purity (>95%) and stability under varying pH conditions .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s metabolic stability in vitro, and how do structural modifications influence metabolic pathways?
- Answer :
- In Vitro Assays :
Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor depletion via LC-MS/MS over 60 min to calculate intrinsic clearance (Clₐₜₜ).
Phase II Metabolism : Assess glucuronidation using UDPGA-supplemented microsomes; the hydroxymethyl group is a likely site for conjugation .
- Structural Insights :
- The hydroxymethyl group increases polarity, reducing CYP450-mediated oxidation but enhancing glucuronidation.
- Thiolane sulfone improves metabolic stability compared to thioether analogs due to reduced susceptibility to sulfoxidation .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or sulfotransferases?
- Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) and sulfotransferases (SULT1A1) based on the compound’s pyrimidine-sulfone pharmacophore.
- Docking Workflow :
Protein Preparation : Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).
Grid Generation : Focus on ATP-binding pockets or sulfonate-binding domains.
Pose Analysis : The pyrimidine ring may form hydrogen bonds with hinge regions (e.g., Met793 in EGFR), while the sulfone group could interact with Lys721 via electrostatic forces.
- Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors; scores <−7.0 kcal/mol suggest high affinity .
Q. What experimental designs are suitable for resolving contradictory data in the compound’s biological activity (e.g., conflicting IC₅₀ values across assays)?
- Answer :
- Controlled Variables :
- Assay Conditions : Standardize ATP concentrations (1–10 µM for kinase assays) and buffer pH (7.4 for physiological relevance).
- Cell Lines : Use isogenic cell pairs (e.g., wild-type vs. kinase-mutated) to isolate target-specific effects.
- Data Reconciliation :
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional IC₅₀).
- Apply statistical tools (e.g., Grubbs’ test for outlier removal; hierarchical clustering to identify assay-specific biases) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?
- Answer :
- SAR Modifications :
- Pyrimidine Ring : Replace hydroxymethyl with fluoromethyl to reduce metabolism while retaining H-bonding capacity.
- Thiolane Sulfone : Introduce substituents (e.g., methyl at C3) to sterically block off-target interactions.
- Selectivity Metrics :
- Measure inhibition against a kinase panel (e.g., DiscoverX KinomeScan) to calculate selectivity scores (S(10) = % inhibition at 10 µM).
- Prioritize analogs with >50-fold selectivity over related isoforms (e.g., CDK2 vs. CDK1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
